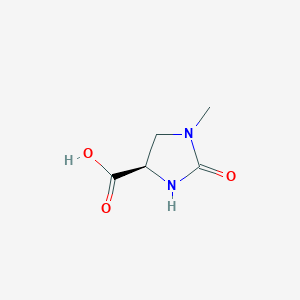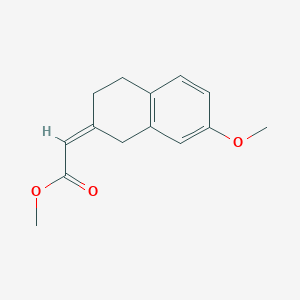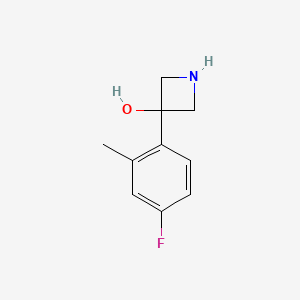
4-(2-Hydroxyethyl)-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C10H14O2. It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with a hydroxyethyl group (-CH2CH2OH) and two methyl groups (-CH3) at the 2 and 6 positions of the phenol ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2,6-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2,6-dimethylphenol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and under pressure to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of solid catalysts, such as zeolites or metal oxides, can enhance the reaction efficiency and selectivity. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones or hydroxyquinones
Reduction: Alcohols or hydroxyethyl derivatives
Substitution: Halogenated or nitrated phenols
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)-2,6-dimethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a bioactive compound with antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in various industrial processes, including the production of plastics and resins.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethyl)-2,6-dimethylphenol primarily involves its antioxidant properties. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound may also interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosol (4-(2-Hydroxyethyl)phenol): Similar structure but lacks the additional methyl groups.
Hydroxytyrosol (4-(2-Hydroxyethyl)-1,2-benzenediol): Contains an additional hydroxyl group on the aromatic ring.
Uniqueness
4-(2-Hydroxyethyl)-2,6-dimethylphenol is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer distinct chemical and biological properties. The additional methyl groups enhance its lipophilicity and stability, making it more effective as an antioxidant and stabilizer in various applications.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C10H14O2/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,11-12H,3-4H2,1-2H3 |
Clé InChI |
BKHOVWQAQCXLBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)










